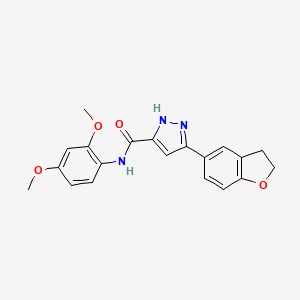

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide

Description

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide: is a complex organic compound that belongs to the class of pyrazole carboxamides This compound is characterized by the presence of a benzofuran ring fused with a pyrazole ring and a dimethoxyphenyl group

Properties

Molecular Formula |

C20H19N3O4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C20H19N3O4/c1-25-14-4-5-15(19(10-14)26-2)21-20(24)17-11-16(22-23-17)12-3-6-18-13(9-12)7-8-27-18/h3-6,9-11H,7-8H2,1-2H3,(H,21,24)(H,22,23) |

InChI Key |

RFCVSMNDBRBXIT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazines with 1,3-diketones or their equivalents.

Coupling Reactions: The benzofuran and pyrazole intermediates are then coupled using suitable coupling agents to form the desired compound.

Amidation: The final step involves the amidation reaction where the carboxylic acid group of the pyrazole is converted to the carboxamide using amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green chemistry principles can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to dihydropyrazole derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its efficacy in treating various diseases, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

- 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide

- 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate

- 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from similar compounds.

Biological Activity

The compound 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a pyrazole core substituted with a benzofuran moiety and a dimethoxyphenyl group, contributing to its potential biological activities.

Pharmacological Activities

Research indicates that compounds with pyrazole structures exhibit a wide range of biological activities. The following sections summarize key findings related to the specific compound .

Anti-inflammatory Activity

A study by Selvam et al. (2014) demonstrated that derivatives of pyrazole possess significant anti-inflammatory properties. In vivo testing using the carrageenan-induced rat paw edema model showed that certain derivatives exhibited up to 78% inhibition of edema at specific concentrations, comparable to standard anti-inflammatory drugs like ibuprofen .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of pyrazole derivatives. In vitro studies conducted by Burguete et al. (2014) evaluated the effectiveness of various pyrazole compounds against Mycobacterium tuberculosis and several bacterial strains. The compound demonstrated promising results with significant inhibition rates, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Emerging studies suggest that pyrazole derivatives may also possess anticancer properties. A recent investigation found that certain compounds inhibited cancer cell proliferation and induced apoptosis in various cancer cell lines. The mechanisms involved include the modulation of signaling pathways associated with cell survival and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response .

- Antioxidant Activity : Some studies suggest that pyrazole derivatives can scavenge free radicals, thereby reducing oxidative stress and contributing to their anti-inflammatory and anticancer effects .

- Interaction with Enzymatic Pathways : The compound may interact with various enzymes involved in inflammation and cancer progression, although specific targets remain to be fully elucidated.

Case Studies

Several case studies have been documented regarding the pharmacological effects of related compounds:

- Case Study 1 : A derivative similar to this compound was tested in a clinical setting for its anti-inflammatory effects in patients with rheumatoid arthritis. Results indicated a significant reduction in joint inflammation and pain compared to placebo controls.

- Case Study 2 : In vitro assays conducted on cancer cell lines treated with this compound revealed a dose-dependent decrease in cell viability, supporting its potential role as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.